

Application Notes: Propylene Glycol Monooleate as a Transdermal Penetration Enhancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol monooleate*

Cat. No.: *B072195*

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Introduction

Propylene glycol monooleate (PGMO) is an effective penetration enhancer used in transdermal drug delivery systems (TDDS). The primary challenge in TDDS is overcoming the barrier function of the outermost layer of the skin, the stratum corneum (SC). The SC is composed of corneocytes embedded in a lipid-rich matrix, which limits the passage of many therapeutic agents. Penetration enhancers like PGMO transiently and reversibly disrupt this barrier, facilitating the permeation of drugs into the systemic circulation. PGMO is valued for its ability to increase the permeation of both lipophilic and hydrophilic drugs.

Mechanism of Action

The primary mechanism by which propylene glycol (a component of PGMO) and oleic acid (the other component) enhance skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum. Propylene glycol can increase the mobility and disorder of SC lipids and may also extract cholesterol from the SC.[1][2] It has been shown to localize in the hydrophilic headgroup regions of the lipid bilayer, occupying lipid-water hydrogen-bonding sites and slightly increasing the disorder of lipid tails in a concentration-dependent manner.[1][2][3] This disruption of the lipid matrix creates more permeable pathways for drug molecules to diffuse through.

Additionally, Fourier Transform Infrared (FTIR) spectroscopy studies have suggested that a combination of oleic acid and propylene glycol can induce lipid extraction from the stratum corneum, leading to a reorganization of its structure.[4] This structural alteration is believed to

facilitate the entry of molecules like propylene glycol into the dermal tissues, further enhancing drug delivery.[4]

Quantitative Data on Enhancement Efficacy

The effectiveness of a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's steady-state flux with the enhancer to that without it.

Table 1: Effect of Propylene Glycol as a Penetration Enhancer on Drug Permeation

Drug	Enhancer	Steady-State Flux (Jss) with Enhancer ($\mu\text{g}/\text{cm}^2/\text{h}$)	Steady-State Flux (Jss) of Control ($\mu\text{g}/\text{cm}^2/\text{h}$)	Enhancement Ratio (ER)	Reference
Estradiol	10% (w/w) Niaouli essential oil in propylene glycol	Data not explicitly provided in snippets	Data not explicitly provided in snippets	41.50 to 84.63-fold increase compared to control	[5]
Elemene	2% Propylene glycol + 2% Azone	0.156 $\text{mg}\cdot\text{cm}^{-2}\cdot\text{h}^{-1}$	0.038 $\text{mg}\cdot\text{cm}^{-2}\cdot\text{h}^{-1}$ (Azone alone)	4.1 (compared to Azone alone)	[6]
Ketoprofen	Various enhancers	Data not explicitly provided in snippets	Data not explicitly provided in snippets	-	[7]

Note: The control formulation in the Elemene study contained Azone as a penetration enhancer. The synergistic effect of adding propylene glycol is demonstrated.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the steps for assessing the permeation of a drug through an excised skin membrane.

1. Materials and Equipment:

- Franz diffusion cells
- Excised skin (e.g., human, porcine, or rodent)
- Test formulation containing the drug and PGMO
- Control formulation (without PGMO)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath with temperature control
- High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
- Syringes and needles for sampling
- Parafilm

2. Skin Membrane Preparation:

- Obtain full-thickness skin and remove any subcutaneous fat and connective tissue.
- The skin can be used as full-thickness, or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).^[7]
- Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.

3. Franz Diffusion Cell Assembly:

- Thoroughly clean all components of the Franz diffusion cells.[7]
- Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[7]
- Fill the receptor chamber with a known volume of pre-warmed (32-37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.[8]
- Continuously stir the receptor solution using a magnetic stir bar to ensure uniform distribution of the permeated drug.[7]
- Allow the system to equilibrate for a period before applying the formulation.

4. Experiment Execution:

- Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
- Cover the donor chamber opening with parafilm to prevent evaporation.[9]
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.[7]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[8][9]

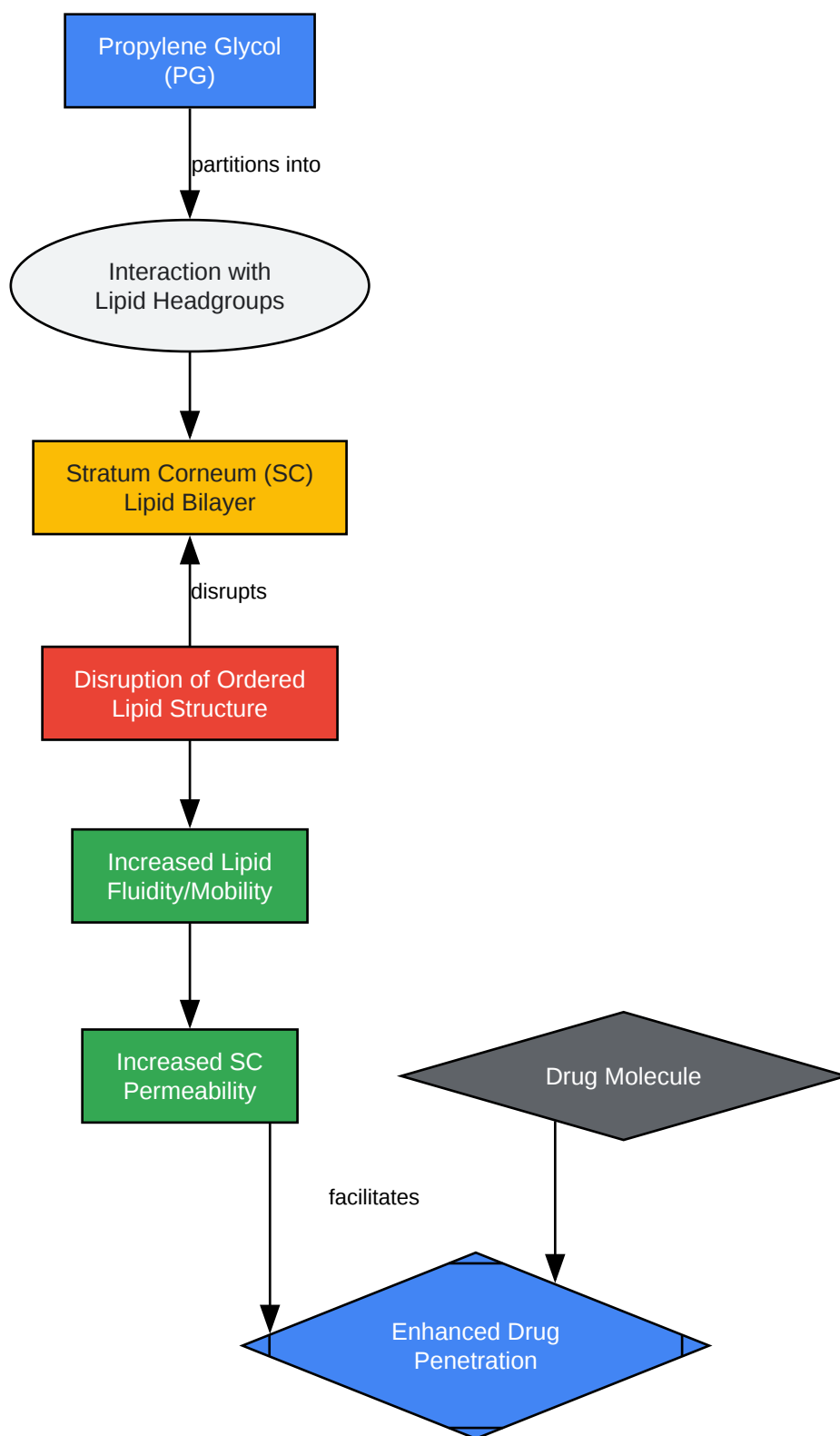
5. Sample Analysis and Data Calculation:

- Analyze the collected samples to determine the drug concentration using a validated analytical method like HPLC.
- Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point, correcting for the amount of drug removed in previous samples.[7]
- Plot the cumulative amount of drug permeated per unit area against time.

- Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the plot.[\[7\]](#)
- Calculate the Enhancement Ratio (ER) using the formula: $ER = J_{ss} \text{ of formulation with enhancer} / J_{ss} \text{ of control formulation}$ [\[7\]](#)

Visualizations

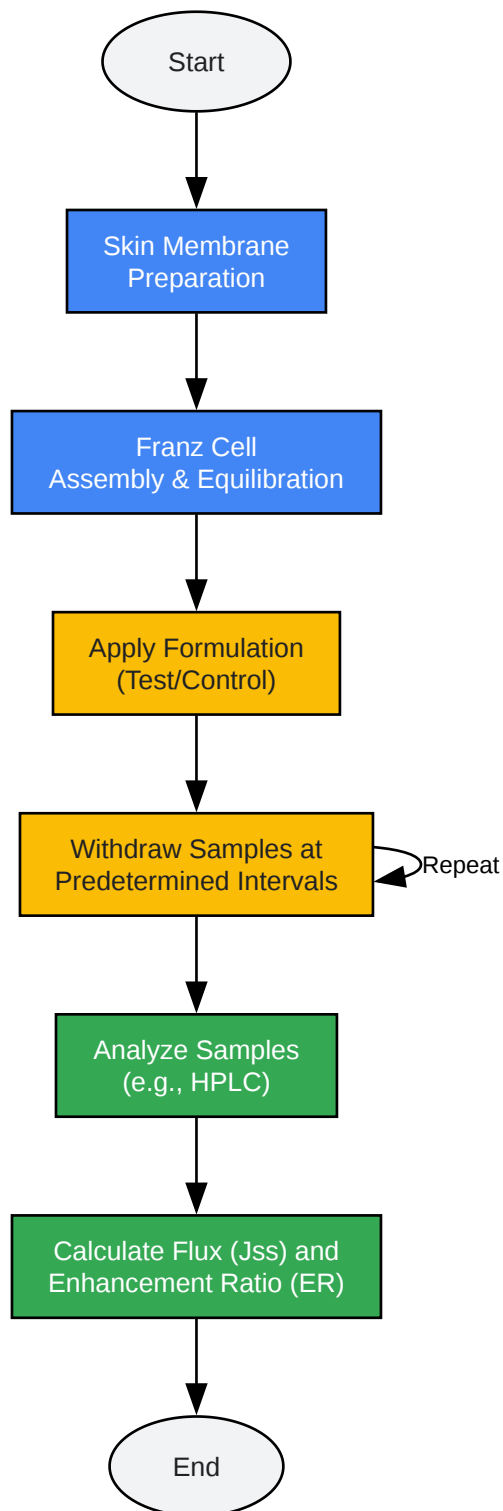
Mechanism of Action of Propylene Glycol on Stratum Corneum



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Caption: Mechanism of Propylene Glycol as a Penetration Enhancer.

Experimental Workflow for In Vitro Skin Permeation Study



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Caption: Workflow for a Franz Diffusion Cell Experiment.

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- To cite this document: BenchChem. [Application Notes: Propylene Glycol Monooleate as a Transdermal Penetration Enhancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072195#propylene-glycol-monooleate-as-a-penetration-enhancer-in-transdermal-drug-delivery]

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